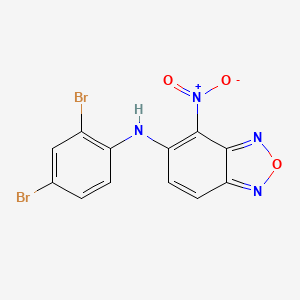

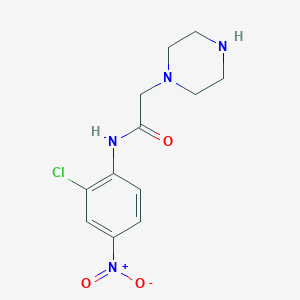

N-(2,4-dibromophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,4-dibromophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine, commonly known as DBD-N, is a fluorescent probe that has been widely used in scientific research. This compound belongs to the family of benzoxadiazole derivatives and has a unique structure that makes it an excellent tool for various applications.

Mechanism of Action

The mechanism of action of DBD-N is based on its fluorescent properties. DBD-N is a fluorescent probe that emits light when excited by a certain wavelength of light. The emission spectrum of DBD-N is dependent on the local environment, such as pH, polarity, and viscosity. This property of DBD-N makes it an excellent tool for studying various biological processes and environmental conditions.

Biochemical and Physiological Effects

DBD-N has been shown to have minimal biochemical and physiological effects on living systems. Studies have shown that DBD-N does not affect cell viability or alter cellular functions. This property of DBD-N makes it an ideal tool for studying various biological processes without interfering with the system under study.

Advantages and Limitations for Lab Experiments

The advantages of using DBD-N in lab experiments include its high sensitivity, selectivity, and versatility. DBD-N is a highly sensitive probe that can detect low concentrations of analytes. It is also highly selective, meaning that it can distinguish between different analytes based on their unique characteristics. DBD-N is also versatile and can be used in various applications, including bioimaging and environmental monitoring.

The limitations of using DBD-N in lab experiments include its cost, complexity, and potential toxicity. The synthesis of DBD-N is a complex process that requires expertise in organic chemistry, which can make it expensive. DBD-N also has the potential to be toxic, and its use should be carefully monitored to avoid any adverse effects.

Future Directions

There are several future directions for the use of DBD-N in scientific research. One direction is the development of new derivatives of DBD-N with improved properties, such as increased sensitivity and selectivity. Another direction is the application of DBD-N in the field of drug discovery, where it can be used to study the interactions between drugs and their targets. DBD-N can also be used in the field of nanotechnology, where it can be incorporated into nanoparticles for various applications, including drug delivery and bioimaging.

Conclusion

In conclusion, DBD-N is a fluorescent probe that has been widely used in scientific research for various applications. Its unique structure and fluorescent properties make it an excellent tool for studying various biological processes and environmental conditions. The synthesis of DBD-N is a complex process that requires expertise in organic chemistry, and its use should be carefully monitored to avoid any adverse effects. The future directions for the use of DBD-N in scientific research are promising, and its potential applications are vast.

Synthesis Methods

The synthesis of DBD-N involves a series of chemical reactions that start with the condensation of 2,4-dibromophenyl hydrazine with 4-nitro-2-hydroxybenzaldehyde. The resulting product is then subjected to cyclization with a suitable reagent to form the benzoxadiazole ring. The final step involves the introduction of an amine group at the 5-position of the benzoxadiazole ring. The synthesis of DBD-N is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

DBD-N has been widely used in scientific research as a fluorescent probe for various applications. One of the most significant applications of DBD-N is in the field of bioimaging. DBD-N has been used to visualize and study various biological processes, including cell signaling, protein interactions, and membrane dynamics. DBD-N has also been used in the field of environmental science to detect and monitor pollutants in water and soil samples.

properties

IUPAC Name |

N-(2,4-dibromophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2N4O3/c13-6-1-2-8(7(14)5-6)15-10-4-3-9-11(17-21-16-9)12(10)18(19)20/h1-5,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDJCECIRWQIJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dibromophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5140361.png)

![N-(3-chloro-4-methoxyphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5140368.png)

![N-{3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5140377.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5140385.png)

![4-[4-(7-nitro-9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B5140415.png)

![2-[4-(4-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5140426.png)

![4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine](/img/structure/B5140436.png)

![N-[2-(tert-butylthio)ethyl]-4-methylbenzamide](/img/structure/B5140450.png)

![2-[2-(isopropylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5140458.png)